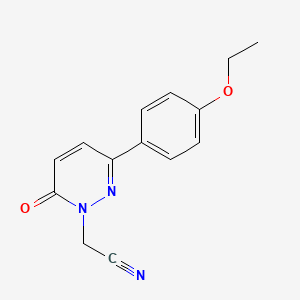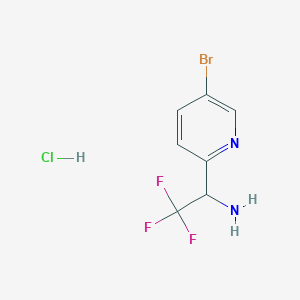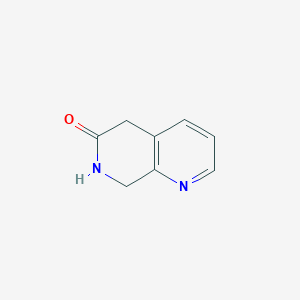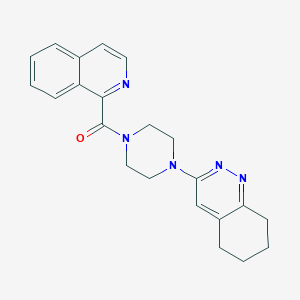![molecular formula C21H23N5O2S B2550702 2-((7-(4-メトキシフェニル)-6,7-ジヒドロ-5H-イミダゾ[2,1-c][1,2,4]トリアゾール-3-イル)チオ)-N-フェネチルアセトアミド CAS No. 921537-41-9](/img/structure/B2550702.png)
2-((7-(4-メトキシフェニル)-6,7-ジヒドロ-5H-イミダゾ[2,1-c][1,2,4]トリアゾール-3-イル)チオ)-N-フェネチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チアゾール誘導体、特にこの化合物は、その抗菌の可能性について調査されています。研究者たちは、細菌、真菌、その他の病原体に対する有効性を検討してきました。 チアゾール環の存在は、それらの生物活性に寄与し、新しい抗菌剤の有望な候補となっています .
抗真菌特性
チアゾールは、抗真菌活性を示してきました。チアゾール骨格を含む化合物は、真菌の増殖を阻害することができ、真菌感染症に対する効果的な治療法となりえます。 特定のメカニズムを探求し、その有効性を最適化するためには、さらなる研究が必要です .
抗ウイルス用途
チアゾール誘導体は、抗ウイルス特性について評価されてきました。さらなる研究が必要ですが、これらの化合物はウイルス感染症の抑制に潜在的な可能性を示しています。 それらの作用機序と特定のウイルスに対する選択性については、さらなる調査が必要です .
抗炎症および鎮痛効果
特定のチアゾール誘導体に存在するチアゾリジノン環は、抗炎症および鎮痛活性に寄与しています。 これらの化合物は痛みと炎症を軽減することができ、製薬開発に関連しています .
抗腫瘍および細胞毒性活性
チアゾールは、腫瘍細胞に対する影響について研究されてきました。例えば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドは、前立腺癌細胞に対して強力な細胞毒性を示しました。 それらの抗腫瘍の可能性をさらに探求することが不可欠です .
その他の潜在的な用途
上記の分野に加えて、チアゾールは創薬、化学合成、材料科学において関連性があります。 それらの多様な生物活性は、現在進行中の研究にとって興味深い対象となっています .
作用機序
Target of action
Triazole compounds, including “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide”, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of triazoles generally involves the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to oxygen of the C=O bond .
Biochemical pathways
Triazoles can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for various triazole derivatives .
Result of action
The molecular and cellular effects of triazoles can also be quite diverse due to their wide range of targets and modes of action. For example, some triazole derivatives have been found to have cytotoxic activities against tumor cell lines .
特性
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBIPJGJOYBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2550619.png)

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)






![1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide](/img/structure/B2550631.png)



![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)
